Dihydrothymine

Description

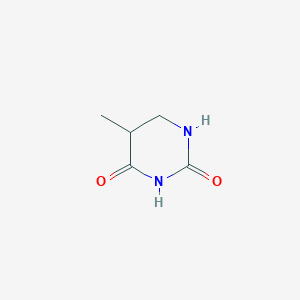

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAKTGXDIBVZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862375 | |

| Record name | Dihydro-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-04-8 | |

| Record name | Dihydrothymine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydrothymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrothymine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydro-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydro-5-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROTHYMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z51MHT1W75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Structural Aspects of Dihydrothymine Within Nucleic Acids

Conformational Analysis and Stereochemistry in DNA Context

The conversion of the planar thymine (B56734) base to the puckered, non-planar dihydrothymine ring induces notable changes in the stereochemistry and local geometry of the DNA helix.

In contrast to this compound, thymine glycol, another common oxidative DNA lesion, induces much larger structural distortions within the DNA helix. tandfonline.com Thymine glycol is considered a significantly bulkier lesion than this compound. tandfonline.comnih.gov This increased bulkiness is a primary factor in the greater degree of helical distortion it causes, which can include a dramatic increase in the rise parameter between the lesion and adjacent bases and the weakening of Watson-Crick hydrogen bonds. nih.gov While this compound constitutes only a very weak block to DNA replication in vitro, thymine glycol can represent a strong block for DNA polymerases. tandfonline.com

The difference in the structural impact between this compound and thymine glycol can be largely attributed to the preferred orientation of the methyl group at the C5 position. tandfonline.comnih.gov

In This compound , the methyl group shows a preference for a pseudo-equatorial orientation. tandfonline.comnih.gov This conformation results in a less bulky profile, allowing it to be accommodated more easily within the DNA double helix. nih.gov

In thymine glycol , the methyl group has a strong preference for a pseudo-axial orientation. tandfonline.comnih.gov This positioning makes the thymine glycol lesion significantly more bulky and disruptive to the standard B-form DNA structure. tandfonline.com

Table 1: Conformational Comparison of this compound and Thymine Glycol

| Feature | This compound | Thymine Glycol |

|---|---|---|

| Ring Structure | Saturated, puckered | Saturated, puckered |

| Methyl Group (C5) Orientation | Prefers pseudo-equatorial tandfonline.comnih.gov | Prefers pseudo-axial tandfonline.comnih.gov |

| Relative Bulkiness | Less bulky nih.gov | More bulky tandfonline.comnih.gov |

| Impact on DNA Structure | No distinguishable perturbations nih.gov | Induces large structural distortions tandfonline.com |

| Effect on DNA Replication | Weak block tandfonline.com | Strong block tandfonline.com |

Hydrogen Bonding Interactions with DNA Bases

The altered geometry and electronic properties of the this compound ring modify its hydrogen bonding patterns compared to the canonical thymine base, affecting the stability of the base pairs it forms.

Computational studies have explored the hydrogen bonding interactions between 5,6-dihydrothymine and the four standard DNA bases. sibran.ru this compound can form hydrogen-bonded pairs with adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (T). sibran.ru The analysis of these pairings reveals that this compound can engage in various hydrogen bonding schemes, leading to both Watson-Crick-like and wobble base pairs. The interaction with guanine, in particular, is noted to be one of the most stable configurations. sibran.ru

The stability of base pairs involving this compound has been quantified through computational chemistry, specifically by calculating the binding energies for each pair. sibran.ru These calculations, which account for factors like the basis set superposition error, provide a clear hierarchy of stability. The stability of the this compound-containing base pairs decreases in the following order: DHT:G > DHT:A > DHT:C > DHT:T. sibran.ru The strong interaction with guanine is a notable finding, suggesting a high potential for T-to-C transition mutations if the lesion is not repaired.

Table 2: Stability Order of this compound Base Pairs

| Base Pair | Relative Stability Rank |

|---|---|

| This compound : Guanine (DHT:G) | 1 (Most Stable) |

| This compound : Adenine (DHT:A) | 2 |

| This compound : Cytosine (DHT:C) | 3 |

| This compound : Thymine (DHT:T) | 4 (Least Stable) |

Data derived from calculated binding energies. sibran.ru

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thymine |

| Adenine |

| Cytosine |

| Guanine |

Impact on DNA Helical Structure and Stability

This compound, a common DNA lesion, has been the subject of studies to determine its influence on the structural integrity and stability of the DNA double helix. The stability of the DNA double helix is primarily maintained by hydrogen bonds between base pairs and hydrophobic interactions among the stacked bases. genome.gov Alterations to a base, such as the saturation of the 5,6 double bond in thymine to form this compound, can potentially disrupt these interactions.

The table below summarizes the general factors that influence DNA helical stability, providing a context for understanding the potential impact of lesions like this compound.

| Factor | Impact on DNA Stability |

| Base Composition | Higher GC content leads to greater stability due to three hydrogen bonds per GC pair versus two for AT pairs. |

| DNA Length | Longer DNA molecules have higher melting temperatures and are more stable. |

| Salt Concentration | Higher salt concentrations, particularly of divalent cations like Mg²⁺, stabilize the DNA duplex by shielding the negatively charged phosphate (B84403) backbone. idtdna.com |

| Base Mismatches/Lesions | Generally decrease stability and lower the melting temperature. idtdna.com |

Theoretical and Computational Chemistry Approaches to this compound Structure

Theoretical and computational methods are powerful tools for elucidating the structural and energetic properties of molecules like this compound at an atomic level. These approaches provide insights that complement experimental findings.

Ab initio quantum chemical methods are computational techniques that solve the electronic Schrödinger equation from first principles, without the use of empirical parameters. youtube.com These methods can accurately predict molecular structures, energies, and other properties.

The structures of the diastereoisomers of 5,6-dihydrothymine have been optimized using ab initio quantum chemical methods at the 6-31G level of calculation. nih.gov A key finding from these calculations is the conformational preference of the methyl group at the C5 position. In this compound, the methyl group preferentially adopts a pseudo-equatorial orientation. nih.gov This contrasts with thymine glycol, where the methyl group favors a pseudo-axial position, making thymine glycol a bulkier lesion. nih.gov This difference in steric bulk, as revealed by ab initio calculations, may underlie the different biological consequences of these two DNA lesions. nih.gov

The following table presents a conceptual representation of the type of geometric data that can be obtained from ab initio calculations for this compound, based on standard bond lengths and angles in similar molecules.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value (Conceptual) |

| Bond Length (Å) | N1 | C2 | - | ~1.38 |

| C2 | O2 | - | ~1.23 | |

| C5 | C6 | - | ~1.54 | |

| **Bond Angle (°) ** | C6 | N1 | C2 | ~121 |

| N1 | C2 | N3 | ~116 | |

| C4 | C5 | C6 | ~115 |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study hydrogen bonding interactions in biological molecules.

DFT calculations, specifically using the B3LYP method, have been performed to investigate the hydrogen bonding between 5,6-dihydrothymine (DHT) and the four canonical DNA bases: adenine (A), cytosine (C), guanine (G), and thymine (T). researchgate.net The interaction energies, corrected for basis set superposition error, provide a measure of the stability of these non-canonical base pairs.

The results of these DFT studies indicate that the stability of the base pairs involving this compound decreases in the following order: DHT:G > DHT:A > DHT:C > DHT:T. sibran.ru This suggests that this compound can form relatively stable pairs with purines, particularly guanine.

The calculated binding energies for the most stable conformations of this compound paired with each of the DNA bases are presented in the table below.

| Base Pair | Binding Energy (kcal/mol) |

| DHT:G | -18.06 |

| DHT:A | -11.93 |

| DHT:C | -8.13 |

| DHT:T | -6.50 |

Data sourced from DFT/B3LYP calculations. researchgate.netsibran.ru

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics and stability of biomolecules, including DNA.

MD simulations have been used to study the effect of thymine lesions, including 5,6-dihydrothymine, on the structure of a DNA dodecamer. nih.gov In these simulations, a thymine residue was replaced with this compound, and the system was allowed to evolve over time. The results showed that the presence of 5,6-dihydrothymine does not introduce significant perturbations to the DNA structure. nih.gov

A key metric used to assess the stability of a molecule during an MD simulation is the root-mean-square deviation (RMSD). The RMSD measures the average distance between the atoms of a superimposed molecule at a given time and a reference structure. A stable RMSD value over time suggests that the molecule has reached a stable conformation. In the context of DNA with a this compound lesion, a low and stable RMSD for the DNA backbone atoms would indicate minimal structural distortion. While specific RMSD values for this compound-containing DNA were not detailed in the provided search results, the qualitative observation of no distinguishable perturbations suggests that the RMSD would not deviate significantly from that of the unmodified DNA duplex under similar simulation conditions. nih.gov

The table below illustrates the typical application of RMSD in MD simulations to assess the stability of a molecular system.

| Simulation Time (ps) | RMSD of DNA Backbone (Å) (Conceptual) | Interpretation |

| 0 | 0.0 | Initial structure. |

| 500 | 1.2 | System is equilibrating. |

| 1000 | 1.5 | Approaching equilibrium. |

| 2000 | 1.6 | Stable conformation. |

| 5000 | 1.5 | Fluctuating around a stable average. |

Dihydrothymine in Dna Damage and Repair Mechanisms

Formation of Dihydrothymine as a DNA Lesion

This compound (DHT), a derivative of the DNA nucleobase thymine (B56734), is formed when the double bond between carbons 5 and 6 of the pyrimidine (B1678525) ring becomes saturated. ontosight.aicymitquimica.com This alteration, which can arise from various damaging agents, transforms the planar, unsaturated ring of thymine into a non-planar, saturated structure. ontosight.ai This structural change has significant implications for the stability of DNA and its interaction with proteins involved in replication and repair. ontosight.aicymitquimica.com

Ionizing radiation is a significant source of DNA damage, capable of inducing a variety of lesions, including this compound. glenresearch.comnih.gov This can occur through both direct and indirect effects. rsc.org The direct effect involves the absorption of radiation energy by the DNA molecule itself, leading to ionization and the formation of DNA cation and anion radicals. rsc.org The indirect effect, which is more prevalent, involves the radiolysis of water molecules surrounding the DNA, generating highly reactive free radicals such as the hydroxyl radical (•OH). rsc.orgmdpi.com

The formation of this compound from thymine can be initiated by the addition of a hydroxyl radical to the C5-C6 double bond of the thymine base. mdpi.com In an anaerobic environment, one-electron reduction of thymine followed by protonation leads to the formation of 5,6-dihydrothymine. rsc.org This process has been observed in X-irradiated DNA in the absence of oxygen. nih.govresearchgate.net this compound is considered a significant lesion under such anaerobic conditions. nih.gov

Free radicals generated through cellular metabolic processes can also lead to the formation of this compound. glenresearch.comunud.ac.id For instance, hydrogen peroxide can react with thymine bases in DNA, leading to the formation of this compound, although this lesion is not considered to be lethal or mutagenic as it does not significantly inhibit DNA polymerase. unud.ac.id

Low-energy electrons (LEEs), with energies typically below 20 eV, are abundantly produced when high-energy radiation interacts with biological matter. bioone.orgnih.gov These electrons can induce DNA damage through a process called dissociative electron attachment (DEA), where the electron is captured by a DNA component, forming a transient negative ion that then fragments. nih.govacs.orgscholaris.ca

Studies have shown that LEEs can induce the conversion of thymine to 5,6-dihydrothymine within DNA. nih.govacs.orgscholaris.ca This reaction is thought to involve the attachment of an electron to the 5,6-double bond of thymine, forming a thymine anion radical. scholaris.ca The formation of 5,6-dihydrothymine is one of the main base modifications induced by LEEs. bioone.orgnih.gov

Ionizing radiation is known to cause clustered DNA damage, which consists of two or more lesions located within one or two helical turns of the DNA. nih.govoup.com These complex lesions are considered particularly hazardous to cells because they are often more difficult to repair than isolated lesions. oup.comjaea.go.jp this compound can be a component of such clustered damage sites. oup.comjaea.go.jp

The presence of a this compound lesion within a cluster can significantly impact the repair of other nearby lesions. For example, a persistent this compound lesion can reduce the efficiency of the repair of a closely located apurinic/apyrimidinic (AP) site or a single-strand break (SSB). nih.gov The mutagenic potential of clustered damage sites containing this compound in combination with other lesions, like 8-oxo-7,8-dihydroguanine (8-oxoG), has been shown to be higher than that of the individual isolated lesions. jaea.go.jp

Impact on DNA Replication Fidelity and Stability

The presence of this compound in the DNA template can affect the fidelity and efficiency of DNA replication. Due to the saturation of the 5,6-double bond, the planarity of the thymine ring is lost, which can alter its base-pairing properties. ontosight.ai However, studies have shown that this compound is, at most, a weak block to in vitro DNA synthesis by enzymes like Escherichia coli DNA polymerase I Klenow fragment and T4 DNA polymerase. nih.gov This suggests that the lesion does not completely halt the replication machinery. nih.gov

In vivo studies have also indicated that this compound in transfecting DNA is not an inactivating lesion, meaning it does not absolutely block replication. nih.gov This is in contrast to other lesions like β-ureidoisobutyric acid, which is a strong block to replication. nih.gov The accumulation of dihydropyrimidines, including this compound, has been linked to DNA replication stress, potentially through the formation of DNA-protein crosslinks. nih.govbiorxiv.org

Recognition and Excision by DNA Repair Enzymes

The primary pathway for the removal of this compound from DNA is the base excision repair (BER) pathway. allenpress.comresearchgate.netnih.gov This multi-step process is initiated by a DNA glycosylase that specifically recognizes and excises the damaged base. nih.gov

Several DNA glycosylases have been shown to recognize and remove this compound. In E. coli, endonuclease III is a key enzyme that excises a range of modified pyrimidines, including this compound and thymine glycol. allenpress.comresearchgate.netacs.org Another E. coli enzyme, formamidopyrimidine-DNA glycosylase (Fpg), which primarily acts on oxidized purines, has also been found to have some activity on this compound-containing DNA. allenpress.comacs.orgnih.gov

In bacterial spores, a unique DNA lesion called the spore photoproduct (SP), which is a 5-(α-thyminyl)-5,6-dihydrothymine, is repaired by a specific enzyme called spore photoproduct lyase (SPL). anr.fracademie-sciences.froup.comresearchgate.net This enzyme belongs to the radical SAM family and uses a radical mechanism to directly reverse the damage, converting the SP back into two thymine residues. anr.froup.comnih.gov

Table 1: Enzymes Involved in this compound Repair

| Enzyme | Organism/System | Substrate(s) | Repair Pathway |

|---|---|---|---|

| Endonuclease III | E. coli | This compound, Thymine glycol, other oxidized pyrimidines | Base Excision Repair |

| Formamidopyrimidine-DNA glycosylase (Fpg) | E. coli | This compound, oxidized purines | Base Excision Repair |

While the BER pathway is responsible for removing this compound, the presence of this lesion, particularly within a clustered damage site, can in turn impair the efficiency of the BER pathway itself. nih.gov Studies using oligonucleotide constructs with clustered lesions have demonstrated that a persistent this compound lesion can reduce the efficiency of the repair of a nearby AP site or a single-strand break. nih.gov

Interaction with DNA Polymerase Beta and Ligase

This compound (DHT), a common DNA lesion resulting from oxidative damage, can interfere with the fidelity and efficiency of the base excision repair (BER) pathway. Specifically, the steps involving DNA synthesis by DNA polymerase β (Pol β) and the final sealing of the DNA backbone by DNA ligase are notably affected by the presence of this lesion, particularly within the context of clustered DNA damage.

Studies using oligonucleotide constructs with clustered lesions have demonstrated that a persistent DHT lesion significantly reduces the rejoining efficiency of an opposing apurinic/apyrimidinic (AP) site or a single-strand break (SSB) in mammalian nuclear extracts. nih.gov This impairment is directly linked to the compromised functions of both DNA polymerase β and DNA ligase. nih.gov While DHT in a template strand is generally considered a weak block for in vitro DNA synthesis by some polymerases like Escherichia coli DNA polymerase I Klenow fragment nih.govwikigenes.org, its presence in complex damage scenarios, such as clustered lesions, presents a greater challenge to the repair machinery.

The efficiency of DNA ligation, the final step of BER, is also hampered by the presence of DHT. Research indicates that when DHT is present, there is a greater reliance on the long-patch BER pathway, suggesting that the standard short-patch repair, which involves Pol β and DNA ligase IIIα, is hindered. nih.gov The proper coordination between Pol β and DNA ligases, which is crucial for the efficient channeling of repair intermediates, appears to be disrupted by the structural perturbation introduced by DHT.

Substrate Specificity of Escherichia coli Endonuclease III and Fpg Proteins

In Escherichia coli, two primary DNA glycosylases, Endonuclease III (Nth) and Formamidopyrimidine-DNA glycosylase (Fpg), are involved in the recognition and excision of oxidized pyrimidines, including this compound. However, they exhibit different specificities and efficiencies for this lesion.

Endonuclease III has a broad substrate specificity for oxidized pyrimidines and readily recognizes and excises DHT from DNA. acs.org However, kinetic studies have shown that DHT is a relatively poor substrate for Endonuclease III compared to other lesions like thymine glycol (Tg). The catalytic efficiency (Vmax/Km) of Endonuclease III for DHT is significantly lower than for Tg. acs.org

The Formamidopyrimidine-DNA glycosylase (Fpg) protein, which primarily targets oxidized purines, has also been found to possess a notable, albeit limited, activity towards DHT. acs.org This finding has broadened the known substrate range of the Fpg protein to include modified pyrimidines. The activity of Fpg on DHT-containing oligonucleotides is considered relevant for DNA repair.

The following table summarizes the kinetic parameters of E. coli Endonuclease III and Fpg for this compound compared to other lesions.

| Enzyme | Substrate | Km (nM) | Vm (fmol/min/pmol of protein) | Vm/Km |

|---|---|---|---|---|

| Endonuclease III | Thymine Glycol (Tg) | 1.8 ± 0.4 | 14.0 ± 2.0 | 7.8 |

| This compound (DHT) | 11.0 ± 2.0 | 1.0 ± 0.2 | 0.09 | |

| Fpg Protein | 8-oxo-7,8-dihydroguanine (8-oxoG) | N/A | N/A | N/A |

| This compound (DHT) | Little but relevant activity detected |

Data adapted from kinetic studies on the excision of modified pyrimidines by E. coli Endonuclease III and Fpg proteins. acs.org N/A indicates that specific kinetic constants for Fpg with 8-oxoG were not provided in the comparative study, though it is its primary substrate.

Influence on XRCC1-Dependent Repair Pathways

The X-ray repair cross-complementing protein 1 (XRCC1) is a crucial scaffold protein in the base excision repair pathway, playing no catalytic role itself but coordinating the activities of multiple BER enzymes. Its influence is significant in the repair of this compound lesions, particularly when they are part of complex DNA damage.

XRCC1 has been shown to co-purify with DNA glycosylase activities that are capable of excising this compound, indicating its involvement from the initial steps of lesion recognition and removal. nih.gov The protein facilitates the assembly of a repair complex by interacting with DNA glycosylases, APE1, DNA polymerase β, and DNA ligase IIIα. embopress.orgnih.govoup.comembopress.orgibg.edu.trdovepress.commdpi.com This scaffolding function is critical for the efficient and coordinated processing of the damaged site.

In the context of clustered DNA damage, where a DHT lesion is present opposite another lesion like an AP site, the role of XRCC1 becomes even more pronounced. Immunodepletion of XRCC1 from nuclear extracts has been shown to slow down the initial rate of repair of the AP site when DHT is present on the opposing strand. nih.gov This suggests that the XRCC1-dependent pathway is vital for the efficient resolution of such complex damage. Furthermore, the phosphorylation of XRCC1, for instance by Chk2, can enhance its interaction with DNA glycosylases, thereby facilitating the recruitment of the entire repair machinery to the site of damage. embopress.org

Consequences of this compound Lesions on Cellular Processes

Potential for Mutagenic Effects

On its own, this compound is not considered a strongly mutagenic lesion. nih.gov However, its mutagenic potential is significantly amplified when it is located in close proximity to other DNA lesions, a situation known as clustered DNA damage, which is a hallmark of ionizing radiation.

Research using bacterial plasmid-based assays has demonstrated that the presence of a DHT lesion opposite an 8-oxo-7,8-dihydroguanine (8-oxoG) lesion dramatically increases the frequency of mutations at the 8-oxoG site. nih.govoup.com This suggests that the DHT lesion interferes with the faithful repair of the more mutagenic 8-oxoG. The proposed mechanism involves the initial processing of the DHT/8-oxoG cluster by Endonuclease III, which removes the DHT to create an intermediate with an abasic site or a single-strand break opposing the 8-oxoG. nih.govoup.com This intermediate is highly mutagenic.

The following table presents the mutation frequencies of single 8-oxoG lesions compared to clustered DHT/8-oxoG lesions in different E. coli strains, highlighting the enhanced mutagenicity of the clustered damage.

| E. coli Strain | Genotype | Mutation Frequency (%) for single 8-oxoG | Mutation Frequency (%) for clustered DHT/8-oxoG |

|---|---|---|---|

| AB1157 | Wild-type | ~2 | ~10 |

| BH20 | fpg- | ~15 | ~30 |

| BH410 | nth- | ~2 | ~5 |

Data adapted from studies on the mutagenic consequences of clustered DNA base damage. nih.gov The mutation frequencies represent the percentage of plasmids exhibiting mutations at the 8-oxoG site.

Cellular Response to this compound Accumulation

The accumulation of dihydropyrimidines, including this compound, within cells can trigger a range of detrimental cellular responses, leading to genomic instability and altered cellular phenotypes. An imbalance in the levels of these metabolites is associated with cellular transformation and cancer progression. nih.gov

One of the primary consequences of this compound accumulation is the induction of DNA replication and transcriptional stress. nih.govbiorxiv.orgoup.com This stress is characterized by the formation of DNA-protein crosslinks (DPCs), which are bulky lesions that impede the progression of both replication forks and transcription machinery. nih.govresearchgate.net The cellular response to this stress involves the activation of the ATR/Chk1 signaling pathway, a key component of the DNA damage response. nih.govoup.com

Furthermore, the accumulation of dihydropyrimidines has been linked to the epithelial-mesenchymal transition (EMT), a process by which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive properties. nih.govresearchgate.netmdpi.compossematolab.org Studies have shown that the induction of EMT is associated with an upregulation of dihydropyrimidine (B8664642) dehydrogenase (DPYD), the enzyme responsible for producing dihydropyrimidines. The resulting accumulation of these metabolites is necessary for cells to undergo EMT. nih.govpossematolab.org For instance, in human mammary epithelial cells, the induction of EMT leads to a significant increase in the intracellular ratio of dihydrouracil (B119008) (a related dihydropyrimidine) to its precursor, uracil (B121893).

The table below illustrates the change in the intracellular dihydrouracil/uracil ratio following the knockdown of DPYD, the enzyme that produces dihydropyrimidines.

| Condition | Relative Intracellular Dihydrouracil/Uracil Molar Ratio |

|---|---|

| Control | 1.0 |

| DPYD Knockdown | ~0.1 |

Data adapted from studies on the role of dihydropyrimidine accumulation in the epithelial-mesenchymal transition. nih.govpossematolab.org A decrease in the ratio upon DPYD knockdown indicates the essential role of this enzyme in producing dihydropyrimidines.

Metabolic Pathways of Dihydrothymine

Thymine (B56734) Catabolism Pathway

The breakdown of thymine occurs through a reductive pathway, a three-step enzymatic process that converts thymine into β-aminoisobutyrate. nih.gov Dihydrothymine is the first product in this pathway, highlighting its central role in pyrimidine (B1678525) degradation. t3db.canih.govhmdb.ca

Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Catalysis of Thymine to this compound

The initial and rate-limiting step in thymine catabolism is the reduction of thymine to 5,6-dihydrothymine. researchgate.netresearchgate.netaacrjournals.org This reaction is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD), also known as dihydrouracil (B119008) dehydrogenase or this compound dehydrogenase. ontosight.ainih.gov DPD is a flavoenzyme that utilizes nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor to reduce the double bond between carbons 5 and 6 of the pyrimidine ring. ontosight.ainih.govmhmedical.com This enzymatic action results in the formation of 5,6-dihydrothymine. t3db.cahmdb.caoatext.com

The DPD enzyme is a homodimer with a complex structure that includes iron-sulfur clusters, which are essential for the electron transfer from NADPH to the pyrimidine substrate. researchgate.netembopress.org The reaction is highly specific for uracil (B121893) and thymine. ontosight.ai

| Substrate | Enzyme | Cofactor | Product |

|---|---|---|---|

| Thymine | Dihydropyrimidine Dehydrogenase (DPD) | NADPH | 5,6-Dihydrothymine |

Dihydropyrimidinase (DHPase) Hydrolysis of this compound to N-Carbamyl-β-Alanine

Following its formation, 5,6-dihydrothymine undergoes hydrolysis in a reaction catalyzed by the enzyme dihydropyrimidinase (DHPase). t3db.cahmdb.cahmdb.ca This enzyme facilitates the reversible opening of the pyrimidine ring between the N3 and C4 positions. oatext.comoup.com The hydrolysis of 5,6-dihydrothymine results in the formation of N-carbamyl-β-aminoisobutyrate. oatext.comsci-hub.se This reaction is a crucial step in the pyrimidine degradation pathway, converting the cyclic dihydro-pyrimidine into a linear ureido compound. sci-hub.seontosight.ai DHPase can also act on 5,6-dihydrouracil, converting it to N-carbamyl-β-alanine. oatext.comoup.com The enzyme exhibits broad substrate specificity and is also known as hydantoinase in microorganisms due to its ability to hydrolyze hydantoins. sci-hub.seebi.ac.uk

| Substrate | Enzyme | Product |

|---|---|---|

| 5,6-Dihydrothymine | Dihydropyrimidinase (DHPase) | N-Carbamyl-β-aminoisobutyrate |

Beta-Ureidopropionase (BUP-1) Conversion of N-Carbamyl-β-Alanine to Beta-Alanine (B559535)

The final step in the catabolic pathway is the conversion of N-carbamyl-β-aminoisobutyrate to β-aminoisobutyric acid, ammonia, and carbon dioxide. nih.govnih.govmedlineplus.gov This reaction is catalyzed by the enzyme beta-ureidopropionase (BUP-1), also known as β-alanine synthase. oatext.comnih.gov This enzyme belongs to the hydrolase family and specifically acts on linear amides. wikipedia.org The systematic name for this enzyme class is N-carbamoyl-β-alanine amidohydrolase. wikipedia.org This irreversible step completes the degradation of the pyrimidine ring structure, releasing the final metabolic products. oatext.com

| Substrate | Enzyme | Products |

|---|---|---|

| N-Carbamyl-β-aminoisobutyrate | Beta-Ureidopropionase (BUP-1) | β-Aminoisobutyric acid, Ammonia, Carbon Dioxide |

Enzymatic Reactions Involving this compound

The enzymatic reactions centered around this compound are critical for pyrimidine homeostasis. These reactions are characterized by their reversibility and dependence on specific cofactors.

Reversibility of this compound-Thymine Interconversion

The reduction of thymine to this compound by DPD is a reversible reaction. umich.edu While the forward reaction, the reduction of thymine, is the primary direction in the catabolic pathway, the reverse reaction, the oxidation of this compound to thymine, can also occur. umich.edugenome.jp This interconversion allows for a dynamic balance between the anabolic and catabolic pathways of pyrimidines, ensuring that the cellular pool of these essential molecules is maintained according to metabolic needs. The enzyme dihydropyrimidinase also catalyzes a reversible reaction, the hydrolytic ring opening and cyclization of dihydropyrimidines. oatext.comsci-hub.senih.gov

Role of NADP(H) in Dehydrogenase Activity

The activity of dihydropyrimidine dehydrogenase is critically dependent on the cofactor NADP(H). ontosight.ainih.gov In the catabolic direction, NADPH provides the reducing equivalents for the conversion of thymine to this compound. ontosight.aiembopress.org Conversely, in the reverse reaction, NADP+ acts as the oxidizing agent to convert this compound back to thymine. expasy.org The binding of NADPH to the enzyme is a crucial step that initiates the electron transfer cascade through the enzyme's flavin and iron-sulfur centers to the pyrimidine substrate. embopress.org The affinity of DPD for NADPH is a key factor in the enzyme's catalytic efficiency. aacrjournals.org

Metabolic Disorders Associated with this compound

Deficiencies in the enzymes responsible for the breakdown of pyrimidines, including this compound, can lead to a group of rare genetic disorders. ontosight.ai These conditions disrupt the normal metabolic pathway, causing an accumulation of intermediate compounds that can result in a variety of clinical presentations. ontosight.ai

Dihydropyrimidinase Deficiency

Dihydropyrimidinase deficiency is an autosomal recessive disorder caused by mutations in the DPYS gene. medlineplus.govmhmedical.com This gene provides the instructions for producing the enzyme dihydropyrimidinase, which is responsible for the second step in pyrimidine catabolism: the breakdown of 5,6-dihydrouracil and 5,6-dihydrothymine. medlineplus.govmedlineplus.gov

Mutations in the DPYS gene lead to a significant reduction or complete loss of dihydropyrimidinase function. medlineplus.govmedlineplus.gov Consequently, the enzyme cannot effectively break down this compound and dihydrouracil. medlineplus.govmedlineplus.gov This inability results in the accumulation of these molecules in the blood, cerebrospinal fluid, and urine. medlineplus.govmedlineplus.gov While some individuals with this deficiency may be asymptomatic, others can present with a range of neurological and gastrointestinal issues. medlineplus.govpreventiongenetics.com The exact connection between the buildup of these metabolites and the specific symptoms is not yet fully understood. medlineplus.govmedlineplus.gov

| Affected Metabolites | Enzyme Deficiency | Genetic Basis | Clinical Manifestations |

|---|---|---|---|

| 5,6-dihydrothymine, 5,6-dihydrouracil | Dihydropyrimidinase | Mutations in the DPYS gene | Neurological and gastrointestinal problems, or asymptomatic |

Beta-Ureidopropionase Deficiency

Beta-ureidopropionase deficiency is another rare autosomal recessive disorder of pyrimidine degradation, caused by mutations in the UPB1 gene. smpdb.caoak.go.kr This enzyme, also known as beta-alanine synthase, is responsible for the final step in the breakdown pathway, converting N-carbamyl-beta-alanine and N-carbamyl-beta-aminoisobutyric acid into beta-alanine and beta-aminoisobutyric acid, respectively. oak.go.kroup.com

A deficiency in beta-ureidopropionase leads to the accumulation of its substrates, N-carbamyl-beta-alanine and N-carbamyl-beta-aminoisobutyric acid, in bodily fluids. smpdb.caoup.com This buildup can also lead to moderately increased levels of dihydrouracil and this compound. oup.comnih.gov The clinical presentation of this deficiency is variable, with some individuals exhibiting severe neurological symptoms. smpdb.caoak.go.kr

| Affected Metabolites | Enzyme Deficiency | Genetic Basis | Clinical Manifestations |

|---|---|---|---|

| N-carbamyl-beta-alanine, N-carbamyl-beta-aminoisobutyric acid, moderately increased 5,6-dihydrouracil and 5,6-dihydrothymine | Beta-ureidopropionase | Mutations in the UPB1 gene | Variable, can include severe neurological symptoms |

Implications for Neurological and Gastrointestinal Issues

Disorders of pyrimidine metabolism, including those affecting this compound, can manifest with a wide spectrum of neurological and gastrointestinal symptoms. ontosight.ainih.gov The severity and type of symptoms can vary significantly among affected individuals. ontosight.ai

Neurological manifestations are common and can include intellectual disability, seizures, weak muscle tone (hypotonia), and developmental delays. ontosight.aimedlineplus.govpreventiongenetics.com The underlying mechanisms for these neurological issues are not entirely clear but may be related to the reduced production of important molecules like beta-alanine, which functions in the nervous system, or the direct toxic effects of the accumulating metabolites. medlineplus.govwikilectures.eu

Gastrointestinal problems can also be a feature of these disorders. medlineplus.govmedlineplus.gov Symptoms may include gastroesophageal reflux, cyclic vomiting, and villous atrophy, which is the deterioration of the small intestinal lining. medlineplus.gov This can lead to malabsorption of nutrients and failure to thrive. medlineplus.gov

Therapeutic and Pharmacological Relevance of this compound Metabolism

The metabolic pathway of this compound and other pyrimidines is not only significant in the context of genetic disorders but also holds considerable relevance in pharmacology and drug development. middlebury.edunih.gov

Targeting Pyrimidine Metabolism for Drug Development

The pathways involved in pyrimidine metabolism are essential for cell survival and proliferation, particularly in rapidly dividing cells like cancer cells. middlebury.edunih.gov This makes the enzymes in these pathways attractive targets for the development of new drugs. middlebury.eduresearchgate.net By inhibiting key enzymes, it is possible to disrupt the synthesis of DNA and RNA, thereby impeding the growth of malignant cells. middlebury.edunih.gov

A wealth of evidence has shown a close relationship between dysfunctional pyrimidine metabolism and the progression of cancer. middlebury.edunih.gov Consequently, numerous drugs that target this metabolic pathway have been developed and approved for treating various types of cancer. middlebury.edunih.gov However, challenges such as side effects and limited efficacy continue to drive research for more precise and effective strategies to target pyrimidine metabolism in cancer therapy. middlebury.edunih.gov

Association with Chemotherapeutic Drug Metabolism (e.g., 5-Fluorouracil)

The catabolic pathway of pyrimidines, which includes the breakdown of this compound, is also responsible for the metabolism of the widely used chemotherapeutic agent, 5-fluorouracil (B62378) (5-FU). aacrjournals.orgcancernetwork.com Dihydropyrimidine dehydrogenase (DPD), the first enzyme in this pathway, plays a critical role in the inactivation of 5-FU. aacrjournals.orgcancernetwork.com In fact, over 85% of an administered dose of 5-FU is broken down through this catabolic pathway. aacrjournals.org

Deficiencies in the enzymes of this pathway, such as DPD and dihydropyrimidinase, can lead to a decreased ability to clear 5-FU from the body. aacrjournals.orgaacrjournals.org This can result in a buildup of the drug to toxic levels, leading to severe and sometimes life-threatening side effects. preventiongenetics.comaacrjournals.orgaacrjournals.org Therefore, understanding a patient's pyrimidine metabolic status, including the function of enzymes that process this compound, is crucial for predicting their response to and potential toxicity from 5-FU and other fluoropyrimidine drugs. aacrjournals.orgnih.gov

This compound as a Potential Biomarker for DPD Activitymdpi.com

The enzyme dihydropyrimidine dehydrogenase (DPD) is of significant clinical interest because it is responsible for the metabolism of fluoropyrimidine drugs, a class of chemotherapy agents that includes 5-fluorouracil (5-FU). nih.govresearchgate.net The activity of DPD determines the rate of degradation of these drugs, and patients with deficient DPD activity are at a high risk of severe toxicity due to reduced drug clearance. ontosight.aiaacrjournals.org Consequently, assessing DPD activity before initiating treatment is crucial for patient safety.

Phenotyping assays that measure the concentration of endogenous compounds metabolized by DPD have emerged as a method to determine enzyme activity. The most established biomarker is the ratio of dihydrouracil (DHU) to uracil (U), as DPD catalyzes the conversion of uracil to dihydrouracil. nih.govresearchgate.net

More recently, the ratio of this compound (DHT) to thymine (T) has been investigated as a potentially more robust alternative biomarker for DPD activity. researchgate.net The rationale is that DPD also catalyzes the reduction of thymine to this compound. aacrjournals.org

Detailed research findings have highlighted the potential advantages of using the DHT:T ratio. A key challenge in DPD phenotyping is the pre-analytical stability of the biomarkers. Studies have shown that uracil concentrations can be unstable, potentially affecting the accuracy of the DHU:U ratio. One study developed and validated an ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assay to quantify uracil, DHU, thymine, and DHT simultaneously in human plasma. researchgate.net The findings from their stability experiments are particularly noteworthy.

Table 2: Stability of DPD Biomarkers in Plasma at Ambient Temperature

| Analyte | Change in Concentration (after 1-2 hours) | Implication for Biomarker Robustness |

|---|---|---|

| Uracil | Increased by 27-52% | Less stable, potentially leading to inaccurate DPD activity assessment. |

| This compound | Remained stable | More stable, suggesting the DHT:T ratio may be a more reliable marker. researchgate.net |

| Dihydrouracil | Remained stable | More stable than its precursor, uracil. researchgate.net |

Data sourced from a 2022 study by van den Wildenberg et al. published in the Journal of Pharmaceutical and Biomedical Analysis. researchgate.net

The superior stability of this compound and thymine in plasma samples stored at room temperature suggests that the DHT:T ratio might be a more robust and reliable marker for DPD phenotyping than the DHU:U ratio. researchgate.net This increased stability minimizes the impact of pre-analytical variations in sample handling and storage, which is a critical factor for clinical laboratory tests. Further research is focused on establishing the clinical association between the DHT:T ratio, DPD activity, and patient outcomes with fluoropyrimidine treatment to validate its use in routine clinical practice. researchgate.net

Advanced Methodologies in Dihydrothymine Research

Synthesis of Dihydrothymine-Containing Oligonucleotides

The chemical synthesis of oligonucleotides containing this compound (DHT) is a critical tool for investigating the effects of this type of DNA damage on DNA replication, repair, and structure. However, the process is not without its difficulties, primarily due to the instability of the this compound base under standard synthesis conditions.

The primary challenge in synthesizing oligonucleotides with a this compound residue lies in the instability of the modified base during the deprotection steps of classical oligonucleotide synthesis. nih.gov Standard procedures often employ harsh basic conditions, such as ammonium (B1175870) hydroxide (B78521), to remove protecting groups from the exocyclic amines of other bases (adenine, guanine (B1146940), and cytosine) and the phosphate (B84403) backbone. atdbio.comexactmer.com These conditions can lead to the degradation of the this compound ring, compromising the integrity of the final oligonucleotide product. nih.gov

Furthermore, the complexity of synthesizing longer oligonucleotides or those with repetitive sequences can lead to the formation of unwanted by-products, including deletion or truncation sequences. mt.com Achieving high purity and yield is a persistent challenge, as impurities can arise from incomplete reactions or side reactions during the synthesis process. exactmer.com

To circumvent the instability of this compound, researchers have focused on developing milder deprotection strategies and specialized protecting groups. One approach involves the use of a new set of amino protecting groups for the other nucleobases that can be removed under less aggressive conditions, thereby preserving the this compound structure. nih.gov For instance, the use of the 1,3-dithian-2-yl-methoxycarbonyl (Dmoc) group for amino protection allows for deprotection under non-nucleophilic and non-basic conditions. rsc.org Another strategy involves the use of base-labile 5'-O-protecting groups, which eliminates the need for acidic steps that can also potentially damage the modified oligonucleotide. umich.edu

The isobutyryl group has been successfully used to protect the amino function of 2-aminopurine (B61359) during oligonucleotide synthesis, suggesting its potential applicability in syntheses involving other sensitive modified bases. csic.es The development of such specialized protecting groups is crucial for the successful incorporation of this compound into synthetic DNA fragments, enabling detailed studies of its biological consequences. nih.gov

Analytical Techniques for Detection and Quantification

Accurate and sensitive detection and quantification of this compound are essential for studying its formation in DNA, its repair by cellular mechanisms, and its role in mutagenesis. A variety of powerful analytical techniques have been adapted and optimized for this compound research.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of this compound from complex biological mixtures. uq.edu.aumdpi.com Reversed-phase HPLC (RP-HPLC) is commonly employed, often coupled with UV detection. mdpi.comjpp.krakow.pl In one method, this compound was measured with a run time of 10 minutes, demonstrating the speed of this technique. nih.gov The retention time for this compound in a specific HPLC-MS/MS system was reported to be 5.17 minutes. uq.edu.au

HPLC is not only used for quantification but also as a purification step prior to other analyses, such as mass spectrometry. acs.orgnih.gov This combination allows for the isolation of this compound from other cellular components, ensuring more accurate subsequent measurements. The table below summarizes key parameters from a validated HPLC method for this compound analysis. mdpi.com

| Parameter | Value |

| Elution Time (tR) | 5.151 min |

| Wavelength for Detection | 220 nm |

| Linearity Range | 1–2500 µmol L−1 |

| Limit of Detection (LOD) | Determined by analysis of known concentrations |

| Limit of Quantification (LOQ) | Determined by analysis of known concentrations |

Mass spectrometry (MS) has become an indispensable tool in this compound research due to its high sensitivity and specificity. It is frequently coupled with liquid chromatography (LC-MS/MS) for enhanced separation and quantification.

LC-MS/MS

LC-MS/MS methods have been developed for the simultaneous determination of thymine (B56734) and its metabolites, including this compound, in various biological matrices like plasma, saliva, and urine. uq.edu.au These methods often utilize multiple reaction monitoring (MRM) for precise quantification. uq.edu.aunih.gov For instance, a transition of m/z 129.1 → 68.9 is used for the detection of this compound. uq.edu.au The use of stable-isotope labeled this compound as an internal standard further improves the accuracy of quantification. nih.gov LC-MS/MS has been successfully applied to measure the activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), the enzyme responsible for the reduction of thymine to this compound. jpp.krakow.plnih.gov An ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assay has also been validated for the quantification of uracil (B121893), dihydrouracil (B119008), thymine, and this compound in human plasma. nih.gov

MALDI-MS

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS) is another powerful MS technique used in this compound research, particularly for the analysis of oligonucleotides. acs.orgnih.gov MALDI-MS provides insights into the mechanism of oligonucleotide cleavage by DNA repair enzymes. acs.orgnih.gov It has been used to confirm the presence of intact this compound in synthesized oligonucleotides. nih.gov MALDI-TOF (Time-of-Flight) MS, in particular, is a rapid and cost-effective technique for the mass determination of biological molecules. researchgate.net

The following table presents a summary of mass transitions used in the LC-MS/MS detection of this compound and related compounds. uq.edu.au

| Compound | Mass Transition (m/z) |

| This compound (DHT) | 129.1 → 68.9 |

| Thymine (T) | 127.1 → 110.0 |

| Ureidoisobutyric acid (UIB) | 147.1 → 86.0 |

| Deuterated-T (Internal Standard) | 131.1 → 114.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the detection and quantification of this compound, often requiring derivatization of the analyte to increase its volatility. A common derivatization method is trimethylsilylation. acs.org GC-MS has been employed to quantify the release of modified bases, including this compound, from oligonucleotides to study the substrate specificity of DNA repair enzymes. acs.orgnih.gov

A GC-MS procedure has been developed for diagnosing pyrimidine (B1678525) metabolism defects by simultaneously and quantitatively determining thymine, uracil, this compound, and dihydrouracil in urine. acs.org This method involves treating urine with urease, followed by deproteinization, centrifugation, evaporation, and trimethylsilylation of the residue before injection into the GC-MS system. acs.org The resulting mass chromatograms show distinct peaks for each compound, allowing for their accurate quantification. acs.org The Human Metabolome Database provides information on GC-MS spectra for this compound, including data for its trimethylsilyl (B98337) (TMS) derivatives. hmdb.cahmdb.ca

Computational and Theoretical Approaches to Enzyme Mechanisms

Quantum Mechanical Cluster Approaches

Quantum mechanical (QM) cluster approaches are a powerful tool for studying enzymatic reactions involving this compound. researchgate.net These methods model the active site of an enzyme and the substrate molecule using high-level quantum mechanics, typically density functional theory (DFT), while the rest of the protein environment is treated with less computationally intensive methods or as a continuum. researchgate.netrsc.org This hybrid approach, often referred to as QM/MM (Quantum Mechanics/Molecular Mechanics), allows for a precise calculation of electronic changes during the chemical reaction. researchgate.net

In the study of dihydropyrimidinase (DHPase), an enzyme that catalyzes the reversible ring-opening of this compound, researchers have designed computational models based on the enzyme's X-ray crystal structure. researchgate.netscispace.comnih.gov Two distinct models of the enzyme's active site were developed to investigate the reaction:

A small cluster model was used to characterize the fundamental mechanism and identify the stationary points along the reaction coordinate. scispace.comnih.gov

A large cluster model was employed to explore the origins of stereospecificity and the influence of surrounding amino acid residues, specifically those in the stereo-gate-loop (SGL). scispace.comnih.gov

These computational models are essential for simulating the reaction dynamics and calculating the energetics of different pathways, providing a foundational understanding of the catalytic process. rsc.org The use of DFT within these cluster models enables an accurate description of bond-breaking and bond-forming events. biorxiv.org

Investigation of Stereospecificity and Catalytic Mechanism

The catalytic mechanism of dihydropyrimidinase on this compound has been meticulously detailed using QM cluster approaches. researchgate.netscispace.com The studies revealed a stepwise process for the hydrolytic ring opening of DHT. scispace.comnih.gov The reaction is initiated by a nucleophilic attack on the substrate by a hydroxide ion. scispace.comnih.gov This is followed by a proton abstraction carried out by the amino acid residue Asp358, which occurs in concert with the protonation of the ring nitrogen by the same residue. scispace.comnih.gov

A significant finding from these investigations is the enzyme's pronounced stereospecificity. For the this compound substrate, DHPase shows a clear preference for the L-configuration, a result that aligns well with experimental observations. researchgate.netnih.gov The computational analysis, comparing the reaction energetics within the different cluster models, highlighted the critical role of the stereo-gate-loop (SGL) residues in determining this stereospecificity. researchgate.netnih.gov

Furthermore, the research confirmed the importance of another conserved amino acid, Tyr172, in stabilizing the transition state of the reaction. rsc.orgresearchgate.net In-silico mutation of this residue to phenylalanine (Tyr172Phe) was shown to increase the activation energy barrier of the reaction by approximately 8 kcal/mol, underscoring its crucial contribution to catalytic efficiency. researchgate.netnih.gov This detailed understanding of the catalytic mechanism and the origins of stereospecificity provides a valuable framework for future enzyme engineering efforts aimed at modifying its activity or substrate scope. researchgate.netnih.gov

Table of Research Findings

| Research Area | Key Finding | Methodology | Citation |

|---|---|---|---|

| Catalytic Mechanism | The reaction involves a nucleophilic attack by a hydroxide ion, followed by a concerted proton abstraction and protonation by Asp358. | Quantum Mechanical Cluster Approach (DFT) | researchgate.netscispace.comnih.gov |

| Stereospecificity | Dihydropyrimidinase (DHPase) exhibits a preference for the L-configuration of the this compound substrate. | Quantum Mechanical Cluster Approach (DFT) | researchgate.netnih.gov |

| Role of SGL Residues | The stereo-gate-loop (SGL) residues are crucial for establishing the stereospecificity of the catalytic reaction. | Comparison of large and small cluster models | researchgate.netnih.gov |

| Transition State Stabilization | The conserved Tyr172 residue plays a significant role in stabilizing the reaction's transition state. | In-silico mutation studies (Tyr172Phe) | rsc.orgresearchgate.netnih.gov |

| Activation Energy | The Tyr172Phe mutation increases the activation barrier by ~8 kcal/mol. | Quantum Mechanical Calculations | researchgate.netnih.gov |

Table of Compounds Mentioned

| Compound Name | Role/Context in Article |

|---|---|

| This compound (DHT) | The primary substrate molecule of interest. |

| 5,6-dihydrouracil (DHU) | Mentioned as another substrate for the DHPase enzyme. researchgate.netscispace.comnih.gov |

| N-carbamoyl-β-amino acids | The product of the DHPase-catalyzed ring opening of this compound. researchgate.netscispace.com |

| Phenylalanine | The amino acid substituted for tyrosine in in-silico mutation studies. researchgate.netnih.gov |

| Tyrosine | A conserved amino acid residue (Tyr172) crucial for transition state stabilization. researchgate.netnih.gov |

Future Directions and Emerging Research Avenues

The study of dihydrothymine, a modified pyrimidine (B1678525) base, is entering a new phase of research. While its role as a product of DNA damage and an intermediate in pyrimidine catabolism is established, future investigations are poised to uncover more complex biological functions and therapeutic potentials. Emerging research is focused on understanding the full impact of this compound lesions, developing targeted therapies, characterizing its structure in biological systems, exploring its roles in other pathways, and integrating multi-omics data for a comprehensive view.

Q & A

Q. What are the standard methods for synthesizing dihydrothymine in laboratory settings?

this compound can be synthesized via two primary routes:

- Reduction of 5-methyluracil : Catalytic hydrogenation of 5-methyluracil yields this compound with a reported efficiency of ~55% .

- Hydroxymethyluracil pathway : 5-hydroxymethyluracil undergoes selective reduction under controlled pH and temperature conditions to produce this compound . Methodological Tip: Optimize reaction conditions (e.g., catalyst loading, solvent polarity) to minimize side products like over-reduced pyrimidines.

Q. How is this compound detected and quantified in biological samples?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to identify this compound in urine and cerebrospinal fluid, particularly in patients with dihydropyrimidinase deficiency. Metabolites are derivatized (e.g., trimethylsilylation) for enhanced volatility .

- Two-step derivatization : A validated method for simultaneous analysis of purine/pyrimidine metabolites, enabling detection of this compound alongside β-ureidopropionate and β-alanine in metabolic disorders .

Q. What is the role of this compound in pyrimidine catabolism?

this compound is an intermediate in thymine degradation, catalyzed by dihydropyrimidinase (DPYS) . Its accumulation due to DPYS mutations is linked to neurological and gastrointestinal disorders. Enzyme activity assays using radiolabeled substrates (e.g., [³H]-thymine) are critical for quantifying metabolic flux .

Advanced Research Questions

Q. How can researchers model this compound incorporation into DNA for mutagenesis studies?

- In vitro synthesis : DNA polymerase incorporates dihydrothymidine triphosphate (DHdTTP) into synthetic DNA strands, enabling structural studies of lesions .

- In vivo systems : Exogenous dihydrothymidine is administered to cell cultures, followed by HPLC or sequencing to assess replication errors and DNA polymerase fidelity . Experimental Design: Use X-ray crystallography or NMR to compare DNA helix distortions caused by this compound versus thymine .

Q. What analytical challenges arise in distinguishing this compound stereoisomers, and how are they addressed?

- Stereospecific enzyme assays : SP lyase repairs only the 5R–SP isomer of this compound lesions. Use chiral chromatography or enzymatic cleavage to differentiate 5R and 5S configurations .

- Radiolysis studies : Gamma irradiation of this compound in oxygenated aqueous solutions produces 6-hydroperoxy and 5-hydroperoxy derivatives, identified via isotopic labeling (¹⁴C) and LC-MS .

Q. How do conflicting data on dihydropyrimidinase deficiency phenotypes inform experimental approaches?

Despite elevated this compound/dihydrouracil levels in DPYS-deficient patients, symptom severity (e.g., seizures, developmental delays) varies. Strategies include:

- Multi-omics integration : Correlate metabolomic data (GC-MS) with transcriptomic/proteomic profiles to identify modifier genes .

- Animal models : Knockout DPYS in mice to study tissue-specific metabolite thresholds and neurotoxicity mechanisms .

Q. What methodologies improve the accuracy of dihydropyrimidinase (DPD) activity assays?

- Internal normalization : Use the ratio of substrate ([³H]-thymine) to product ([³H]-dihydrothymine) peak areas, corrected against negative controls, to mitigate experimental variability .

- Tissue-specific optimization : Liver extracts require additional steps to inhibit competing enzymes (e.g., dihydropyrimidine dehydrogenase) .

Data Contradiction Analysis

Q. Why do some DPYS-deficient patients exhibit severe symptoms while others remain asymptomatic?

Hypotheses and investigative approaches:

- Genetic modifiers : Screen for variants in β-alanine biosynthesis genes (e.g., ABAT) using whole-exome sequencing .

- Metabolite thresholds : Establish dose-response curves in neuronal cell cultures exposed to this compound to define toxic concentrations .

Methodological Resources

- Synthesis : Refer to CAS 696-04-8 for purity protocols and solvent compatibility (e.g., DMSO solubility: 10 mg/mL) .

- Safety : Handle this compound under inert atmospheres; avoid inhalation/contact due to unspecified hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.